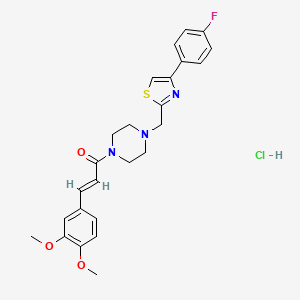![molecular formula C10H8N4O2 B2703867 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione CAS No. 253273-38-0](/img/structure/B2703867.png)
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic routes have been explored to obtain this compound. Notably, aromatic nucleophilic substitution reactions have been employed. For instance, the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol leads to the formation of novel derivatives. These compounds serve as potential antiviral and antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione involves intricate ring systems and functional groups. Researchers have investigated modifications, including the incorporation of piperazine or piperidine subunits to enhance antimicrobial properties. Additionally, thioamide groups have been introduced to increase bioactivity as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione has been involved in various synthetic processes. Notably, its synthesis often involves cyclocondensation reactions with anthranilic acid, leading to various derivatives and intermediates with potential applications in chemistry and pharmacology (Abdel-Hady et al., 1984).
Chemical Reactivity and Synthesis of Derivatives
- This compound demonstrates significant reactivity, facilitating the synthesis of novel derivatives. For instance, the conversion of related compounds into 2H-as-triazinoquinazoline diones reveals its versatile role in chemical transformations (Badawy et al., 1984).
Potential in Anticancer and Antimicrobial Applications
- Derivatives of 2H-[1,2,4]triazino[3,4-b]quinazoline have been explored for their anticancer and antimicrobial properties. For example, certain synthesized compounds containing this structural motif have shown promising results in vitro against various cancer cell lines and microbial organisms, highlighting its potential in medicinal chemistry (Berest et al., 2011).
Antihyperlipidemic Activity
- Research on the antihyperlipidemic activity of some novel derivatives of this compound has been conducted. Specific derivatives showed effectiveness in reducing serum cholesterol and triglyceride levels, indicating potential therapeutic uses in treating hyperlipidemia (Kathiravan et al., 2016).
Antimicrobial and Analgesic Activity
- Several novel 1,2,4-triazino[6,1-b]quinazoline derivatives, structurally related to 2H-[1,2,4]triazino[3,4-b]quinazoline, have been synthesized and tested for antimicrobial and analgesic activities. These studies have shown significant results, adding to the compound’s potential in pharmacological applications (El-Enany, 2015).
Eigenschaften
IUPAC Name |
2,4-dihydro-1H-[1,2,4]triazino[3,4-b]quinazoline-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-8-5-14-9(16)6-3-1-2-4-7(6)11-10(14)13-12-8/h1-4H,5H2,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKGFJDTWFAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC2=NC3=CC=CC=C3C(=O)N21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)
![5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2703786.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)
![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)
![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)
![Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2703792.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/no-structure.png)
![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)
![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
![3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2703803.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopropylacetamide](/img/structure/B2703805.png)